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Compound of Interest

Compound Name: 2-Chlorophenyl isocyanate

Cat. No.: B146387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 2-chlorophenyl isocyanate (CAS No. 3320-83-0), a crucial reagent in synthetic organic

chemistry and drug discovery. This document summarizes nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, offering detailed experimental protocols and a

visual representation of the analytical workflow.

Spectroscopic Data Summary
The following tables present a concise summary of the available spectroscopic data for 2-
chlorophenyl isocyanate, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (ppm) Multiplicity Assignment

7.354 Multiplet Aromatic CH

7.169 Multiplet Aromatic CH

7.09 Multiplet Aromatic CH

7.06 Multiplet Aromatic CH
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Solvent: CDCl₃, Instrument Frequency: 399.65 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assignment

136.0 Aromatic C-Cl

131.2 Aromatic CH

130.3 Aromatic C-NCO

129.8 Aromatic CH

127.5 Aromatic CH

125.6 Aromatic CH

125.2 -N=C=O

Solvent: CDCl₃, Instrument Frequency: 22.5 MHz. Data obtained from Spectral Database for

Organic Compounds (SDBS).

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

2260 Very Strong -N=C=O Asymmetric Stretch

1580, 1480, 1440 Medium-Strong Aromatic C=C Stretching

750 Strong C-Cl Stretching

~3050 Weak-Medium Aromatic C-H Stretching

Data is a combination of the characteristic isocyanate peak and typical absorptions for a

substituted aromatic compound.

Mass Spectrometry (MS)
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m/z Relative Intensity (%) Proposed Fragment

153/155 100 / 33 [M]⁺ (Molecular Ion)

125/127 ~30 / 10 [M - CO]⁺

118 ~20 [M - Cl]⁺

90 ~40 [C₆H₄N]⁺

Fragmentation pattern is predicted based on the analysis of isomeric compounds and common

fragmentation pathways for aryl isocyanates.

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are generalized for the analysis of liquid organic compounds like 2-
chlorophenyl isocyanate and may be adapted based on the specific instrumentation

available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 2-chlorophenyl isocyanate is dissolved in about 0.5-0.7 mL of

deuterated chloroform (CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

The solution is transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Data Acquisition:

The NMR spectrometer is tuned and the magnetic field is shimmed to achieve optimal

homogeneity.

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-

45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number

of scans to achieve a good signal-to-noise ratio.
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For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A

larger number of scans is required due to the low natural abundance of the ¹³C isotope. A

relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensity,

especially for quaternary carbons.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

A drop of neat 2-chlorophenyl isocyanate is placed between two polished sodium chloride

(NaCl) or potassium bromide (KBr) salt plates.

The plates are gently pressed together to form a thin liquid film.

Data Acquisition (FT-IR):

A background spectrum of the empty salt plates is recorded.

The sample is placed in the instrument's sample holder.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance after automatic

background subtraction by the instrument's software.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A dilute solution of 2-chlorophenyl isocyanate in a volatile organic solvent (e.g., methanol

or acetonitrile) is prepared.

The sample is introduced into the mass spectrometer, often via direct infusion or through a

gas chromatograph (GC-MS) for separation from any impurities.

Electron Ionization (EI) is a common method for generating ions, typically using an electron

beam of 70 eV.
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Data Acquisition:

The mass analyzer (e.g., a quadrupole) is scanned over a specific mass-to-charge (m/z)

range (e.g., 40-300 amu).

The detector records the abundance of each ion, generating a mass spectrum that plots ion

intensity versus m/z.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound such as 2-chlorophenyl isocyanate.
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A generalized workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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